N,N-Dimethyl-2-phenoxyethanamine physical and chemical properties
N,N-Dimethyl-2-phenoxyethanamine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of N,N-Dimethyl-2-phenoxyethanamine. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and logical relationships.
Chemical and Physical Properties
N,N-Dimethyl-2-phenoxyethanamine is a tertiary amine with a phenoxy ether moiety. Its core properties are summarized in the tables below, compiled from various chemical data sources.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 13468-02-5 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Pale yellow to light yellow oil/liquid | |
| Boiling Point | 231.5 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 67.1 ± 24.9 °C | [1] |
| Vapour Pressure | 0.1 ± 0.5 mmHg at 25°C | [1] |
| Index of Refraction | 1.506 | [1] |
| Storage | 2-8°C | [1] |
Chromatographic and Spectroscopic Properties
| Property | Value | Source |
| LogP | 1.99 | [1] |
| Polar Surface Area (PSA) | 12.47 Ų | [1] |
| InChI Key | RUHVDRGWCIAFLG-UHFFFAOYSA-N | [1] |
| SMILES | CN(C)CCOc1ccccc1 | [1] |
Experimental Protocols
Proposed Synthesis of N,N-Dimethyl-2-phenoxyethanamine
The proposed synthesis involves two main steps:
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Step 1: Williamson Ether Synthesis to form a 2-phenoxyethyl halide intermediate.
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Step 2: Nucleophilic Substitution of the halide with dimethylamine to yield the final product.
Caption: Proposed two-step synthesis of N,N-Dimethyl-2-phenoxyethanamine.
2.1.1. Step 1: Synthesis of 2-Phenoxyethyl Halide (via Williamson Ether Synthesis)
This procedure involves the reaction of phenol with a suitable 1,2-dihaloethane in the presence of a base.
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Materials: Phenol, potassium carbonate (anhydrous), acetone (anhydrous), 1-bromo-2-chloroethane, diethyl ether, 1 M aqueous NaOH solution, deionized water, brine (saturated NaCl solution), anhydrous magnesium sulfate.
-
Procedure:
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To a round-bottom flask, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
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Stir the suspension at room temperature for 15 minutes.
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Add 1-bromo-2-chloroethane (excess, e.g., 3.0 eq) to the reaction mixture.
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Heat the mixture to reflux and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter the solid.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in diethyl ether and wash sequentially with 1 M aqueous NaOH to remove unreacted phenol, deionized water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2-phenoxyethyl halide.[2]
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The crude product can be purified by vacuum distillation or column chromatography.
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2.1.2. Step 2: Synthesis of N,N-Dimethyl-2-phenoxyethanamine (Nucleophilic Substitution)
This step involves the reaction of the 2-phenoxyethyl halide intermediate with dimethylamine.
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Materials: 2-Phenoxyethyl halide, dimethylamine solution (e.g., 40% in water or as hydrochloride salt with a base), a suitable solvent (e.g., ethanol or THF), diethyl ether, deionized water, brine, anhydrous magnesium sulfate.
-
Procedure:
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In a sealed reaction vessel, dissolve the 2-phenoxyethyl halide in a suitable solvent.
-
Add an excess of dimethylamine solution. If using dimethylamine hydrochloride, add an excess of a base like potassium carbonate.
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Heat the reaction mixture at 70-80 °C for 12-24 hours, monitoring the reaction by TLC.
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After completion, cool the mixture to room temperature.
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If an aqueous solution of dimethylamine was used, extract the mixture with diethyl ether. If a solution in THF was used, remove the solvent under reduced pressure and partition the residue between diethyl ether and water.
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Combine the organic layers and wash with deionized water and brine.
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Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-Dimethyl-2-phenoxyethanamine.[2]
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The final product can be purified by column chromatography on silica gel or by vacuum distillation.
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Analytical Characterization
The purity and identity of the synthesized N,N-Dimethyl-2-phenoxyethanamine can be confirmed using standard analytical techniques.
Caption: General workflow for purification and analysis of N,N-Dimethyl-2-phenoxyethanamine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. While experimental spectra are not publicly available, predicted chemical shifts can be estimated based on the molecular structure.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (165.23 g/mol ). The fragmentation pattern can provide further structural information.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as C-O-C stretching for the ether and C-N stretching for the tertiary amine.
Biological Activity and Signaling Pathways
The primary documented application of N,N-Dimethyl-2-phenoxyethanamine is as a precursor in the synthesis of histone deacetylase (HDAC) inhibitors.[3] There is currently no available information on the direct biological activity or mechanism of action of N,N-Dimethyl-2-phenoxyethanamine itself.
Role as a Precursor to Histone Deacetylase Inhibitors
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[4][5] HDAC inhibitors interfere with this process, leading to hyperacetylation of histones and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][6]
The general mechanism of HDAC inhibition involves a molecule that can access the active site of the enzyme and chelate the zinc ion that is essential for its catalytic activity.[7] N,N-Dimethyl-2-phenoxyethanamine can be chemically modified to incorporate a zinc-binding group, thereby transforming it into a potent HDAC inhibitor.
Caption: Simplified signaling pathway of histone acetylation and the role of HDAC inhibitors.
Further research is required to determine if N,N-Dimethyl-2-phenoxyethanamine possesses any intrinsic biological activity or if its role is solely as a synthetic intermediate. The phenoxyethylamine scaffold is present in a variety of biologically active molecules, suggesting that this compound could be a starting point for the development of novel therapeutics targeting a range of biological pathways.[8]
References
- 1. N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4,5-Trimethoxyphenoxyethylamine - Wikipedia [en.wikipedia.org]
